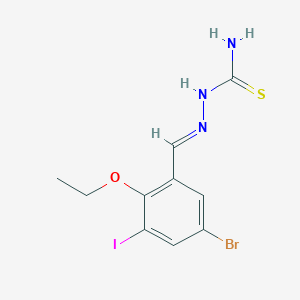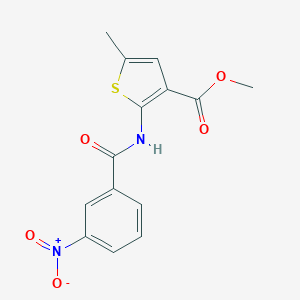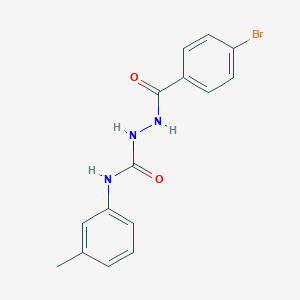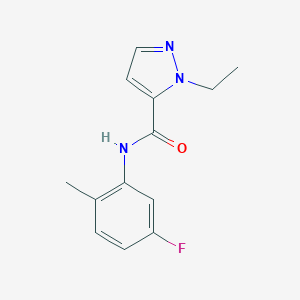
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is a synthetic organic compound characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzylidene hydrazinecarbothioamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone typically involves the condensation of 5-bromo-2-ethoxy-3-iodobenzaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogen atoms and hydrazinecarbothioamide moiety suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms could enhance its binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(5-bromo-2-methoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-chloro-2-ethoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-bromo-2-ethoxy-3-fluorobenzylidene)hydrazinecarbothioamide
Uniqueness
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is unique due to the specific combination of bromine, iodine, and ethoxy groups attached to the benzylidene hydrazinecarbothioamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11BrIN3OS |
|---|---|
Peso molecular |
428.09g/mol |
Nombre IUPAC |
[(E)-(5-bromo-2-ethoxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H11BrIN3OS/c1-2-16-9-6(5-14-15-10(13)17)3-7(11)4-8(9)12/h3-5H,2H2,1H3,(H3,13,15,17)/b14-5+ |
Clave InChI |
SULRHGWARXSIQB-LHHJGKSTSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N |
SMILES |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
SMILES canónico |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-methyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B450883.png)


![N'-[4-(allyloxy)benzylidene]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B450887.png)

![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B450892.png)
![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)
![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)
![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)


![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
